molecular formula C18H24N2O2 B176000 1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole CAS No. 100066-79-3

1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole

Cat. No.: B176000
CAS No.: 100066-79-3
M. Wt: 300.4 g/mol
InChI Key: IIESIUNVGNNCNR-UHFFFAOYSA-N
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Description

1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole (CAS: 100066-79-3) is a pyrrole derivative featuring multiple functional groups: a benzyl substituent at position 1, an amino group at position 2, a tert-butoxycarbonyl (BOC) protecting group at position 3, and methyl groups at positions 4 and 4. This compound is commercially available with a purity of 95% (Combi-Blocks: SS-1694) and is priced at $1,700 per gram (Synthonix: B2057) .

Properties

IUPAC Name

tert-butyl 2-amino-1-benzyl-4,5-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12-13(2)20(11-14-9-7-6-8-10-14)16(19)15(12)17(21)22-18(3,4)5/h6-10H,11,19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIESIUNVGNNCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)OC(C)(C)C)N)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376789
Record name tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100066-79-3
Record name tert-Butyl 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrole Ring Formation via Paal-Knorr Synthesis

The pyrrole backbone is typically constructed using the Paal-Knorr reaction, which condenses a 1,4-dicarbonyl compound with a primary amine under acidic conditions. For this compound, pentane-2,4-dione (acetylacetone) serves as the 1,4-dicarbonyl precursor, reacting with benzylamine to form the 1-benzyl-4,5-dimethylpyrrole intermediate. The reaction proceeds via cyclodehydration, facilitated by catalytic acetic acid or p-toluenesulfonic acid in refluxing toluene.

Key Reaction Conditions:

  • Solvent: Toluene or dichloromethane

  • Temperature: 80–100°C (reflux)

  • Catalyst: Acetic acid (10 mol%)

  • Yield: 65–75%

Introduction of the tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced at the 3-position of the pyrrole ring using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is employed to deprotonate the pyrrole nitrogen, enabling nucleophilic attack on Boc₂O. This step requires anhydrous conditions to prevent hydrolysis of the Boc group.

Optimized Parameters:

  • Reagent: Boc₂O (1.2 equivalents)

  • Base: Triethylamine (2.0 equivalents)

  • Solvent: Tetrahydrofuran (THF) or acetonitrile

  • Temperature: 0–25°C (gradual warming)

  • Yield: 85–90%

Amination at the 2-Position

The 2-amino group is installed via nucleophilic substitution or reductive amination. A two-step approach is commonly employed:

  • Chlorination: Treatment of the Boc-protected intermediate with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C.

  • Amination: Displacement of the chlorine atom using aqueous ammonia or benzylamine in the presence of potassium carbonate.

Critical Considerations:

  • Stoichiometry: NCS (1.1 equivalents) ensures selective monochlorination.

  • Solvent System: DMF for chlorination; ethanol/water (3:1) for amination.

  • Yield: 70–80%

Reaction Optimization and Industrial-Scale Production

Solvent and Temperature Effects

Industrial protocols prioritize solvent recovery and reaction scalability. Toluene and THF are favored for their low cost and ease of removal via distillation. Continuous flow reactors enhance heat transfer during the exothermic Boc protection step, reducing side product formation.

Table 1: Solvent Selection for Key Steps

StepPreferred SolventTemperature RangeKey Advantage
Paal-Knorr ReactionToluene80–100°CHigh boiling point
Boc ProtectionTHF0–25°CAnhydrous compatibility
AminationEthanol/Water25–50°CSolubility of ammonia

Purification Strategies

Recrystallization from methyl tert-butyl ether (MTBE) yields the final compound in >99% purity. Chromatography is avoided in industrial settings due to cost constraints.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.30–7.20 (m, 5H, benzyl aromatic protons)

  • δ 6.75 (s, 1H, pyrrole H-3)

  • δ 4.45 (s, 2H, benzyl CH₂)

  • δ 2.25 (s, 6H, 4,5-dimethyl groups)

  • δ 1.40 (s, 9H, Boc tert-butyl)

MS (ESI):

  • m/z 301.2 [M+H]⁺ (calculated for C₁₈H₂₅N₂O₂⁺: 301.19)

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/15 mM KH₂PO₄ mobile phase (50:50) confirms a retention time of 5.54 minutes and purity >99.6%.

Challenges and Mitigation Strategies

Side Reactions

  • Boc Group Hydrolysis: Minimized by rigorous drying of solvents and reagents.

  • Over-Chlorination: Controlled via NCS stoichiometry and low-temperature conditions.

Yield Improvement

Catalytic hydrogenation during the amination step increases yields to 85% by reducing imine intermediates .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with analogous pyrrole derivatives:

Compound Substituents Key Features
1-Benzyl-2-amino-3-BOC-4,5-dimethylpyrrole 1-Benzyl, 2-amino, 3-BOC, 4,5-dimethyl High stability due to BOC protection; amino group enables hydrogen bonding
N-Phenyl-2,5-dimethylpyrrole (Touitou et al.) 1-Phenyl, 2,5-dimethyl Anti-Mycobacterium tuberculosis activity (MIC: 1.56 µg/mL)
1,2-Diphenyl-5-methylpyrrole (Rips & Buu-Hoï) 1,2-Diphenyl, 5-methyl Used in Friedel-Crafts acylations; electron-rich aromatic system
Cecropin B derivatives (Sharma et al.) Peptide-pyrrole hybrids Anticancer activity against Dalton’s lymphoma (IC₅₀: 12 µM)
Key Observations:
  • Amino Group: The 2-amino substituent distinguishes this compound from non-amino derivatives like N-phenyl-2,5-dimethylpyrrole, enabling nucleophilic reactivity or hydrogen-bonding interactions in target binding .
  • Benzyl vs. Phenyl : The benzyl group (CH₂Ph) may increase lipophilicity compared to phenyl, influencing membrane permeability in biological systems .

Biological Activity

1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H24_{24}N2_2O2_2
  • Molecular Weight : 300.4 g/mol
  • CAS Number : 100066-79-3

The biological activity of this compound is primarily attributed to its interaction with biological targets that play crucial roles in cellular processes. The compound has been studied for its effects on:

  • Antimycobacterial Activity : It has shown promising results against Mycobacterium tuberculosis and other mycobacterial strains. The mechanism involves inhibition of cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Efficacy Against Pathogens

Recent studies have evaluated the compound's effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium bovis BCG0.125 - 2 µg/mL
Staphylococcus aureusNot specified
Escherichia coliNot specified

Antimycobacterial Activity

A study conducted by McHugh et al. demonstrated that derivatives of pyrrole compounds, including this compound, exhibited significant antimycobacterial activity. The research highlighted that the presence of bulky lipophilic substituents enhances the compound's efficacy against drug-resistant strains of Mycobacterium .

Toxicity Assessment

In vivo toxicity studies using Galleria mellonella larvae indicated that the compound exhibited low toxicity at doses up to 12 mg/kg, suggesting a favorable safety profile for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrrole nucleus can significantly influence biological activity. For instance, substituents on the nitrogen atom and variations in the side chains were found to enhance or diminish the compound's potency against mycobacterial strains .

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